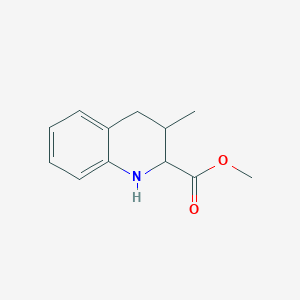

Methyl 3-methyl-1,2,3,4-tetrahydroquinoline-2-carboxylate

Description

Properties

Molecular Formula |

C12H15NO2 |

|---|---|

Molecular Weight |

205.25 g/mol |

IUPAC Name |

methyl 3-methyl-1,2,3,4-tetrahydroquinoline-2-carboxylate |

InChI |

InChI=1S/C12H15NO2/c1-8-7-9-5-3-4-6-10(9)13-11(8)12(14)15-2/h3-6,8,11,13H,7H2,1-2H3 |

InChI Key |

JNVRQUOTLAFANC-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC2=CC=CC=C2NC1C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Biocatalytic Synthesis for Enantiopure Derivatives

Biocatalytic methods leverage enzymatic resolution to access chiral intermediates, critical for pharmaceutical applications. Patents (US9630923B2, EP3019623B1) describe the synthesis of optically pure (3R)- and (3S)-3-methyl-1,2,3,4-tetrahydroquinoline, which can be esterified to yield the target compound.

Key Steps

Enzymatic Resolution :

- Substrate : Racemic 3-hydroxymethyl-1,2,3,4-tetrahydroquinoline derivatives.

- Enzyme : Lipases or esterases catalyze kinetic resolution, yielding enantiopure alcohols or esters.

- Conditions : Aqueous-organic biphasic systems, optimized pH/temperature.

Esterification :

- Reagent : Methyl chloroformate or methyl iodide under basic conditions (e.g., K₂CO₃/DMF).

- Product : Methyl ester at position 2, retaining stereochemistry.

Advantages

Transfer Hydrogenation of Quinoline Derivatives

Transfer hydrogenation reduces quinoline precursors to tetrahydroquinoline cores, enabling subsequent functionalization. This method is highlighted in RSC publications for antitrypanosomal and tubulin-inhibiting compounds.

Procedure

Hydrogenation :

Esterification :

- Reagent : Methyl chloroformate or methyl iodide.

- Conditions : Pyridine or K₂CO₃ in DMF.

Example Reaction Table

| Substrate | Catalyst System | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 3-Methylquinoline | B(OH)₃ + Hantzsch ester | DCE | 60 | 95 | |

| 2-Methylquinoline | B(OH)₃ | DCE | 60 | 98 |

Limitations

- Requires precise control of hydrogenation to avoid over-reduction.

- Steric hindrance from the 3-methyl group may reduce reaction rates.

Cyclocondensation and Cyclization Strategies

Cyclocondensation builds the bicyclic core via annulation reactions, a method validated for constrained amino acids and tetrahydroisoquinoline derivatives.

Mechanistic Approach

Cyclocondensation :

Cyclopropanation :

- Reagent : Dimethylsulfoxonium methylide in DMSO.

- Purpose : Introduces methano bridges for constrained analogs.

Functionalization :

- Methylation : Methyl iodide/K₂CO₃ in THF for N-methyl groups.

Key Example

Pd/Cu-Catalyzed γ-C(sp³)-H Arylation/C-N Coupling

This method enables direct functionalization of amides via transition-metal catalysis, as demonstrated in RSC studies.

Reaction Workflow

Arylation :

- Substrate : N-Sulfonyl amides.

- Catalyst : Pd(OAc)₂/Ag₂CO₃/CuI.

- Conditions : Toluene/t-AmylOH, 140°C.

- Product : Arylated tetrahydroquinoline derivatives.

Deprotection :

- Reagent : HCl/Zn in THF/H₂O.

- Product : Free amine for subsequent esterification.

Optimized Conditions

| Step | Catalyst System | Solvent | Temp (°C) | Yield (%) | |

|---|---|---|---|---|---|

| Arylation/C-N Coupling | Pd(OAc)₂/Ag₂CO₃/CuI | Toluene/t-AmylOH | 140 | 62 | |

| Deprotection | HCl/Zn | THF/H₂O | RT | 75 |

Applications

Gram-Scale Synthesis via Transfer Hydrogenation

Large-scale production often employs transfer hydrogenation due to its simplicity and scalability.

Procedure

Hydrogenation :

Methylation :

- Reagent : Methyl iodide.

- Conditions : K₂CO₃/THF.

Industrial Relevance

| Parameter | Value |

|---|---|

| Reaction Volume | 100 mL |

| Scalability | Gram to kilogram |

| Cost Efficiency | High (cheap catalysts) |

Comparative Analysis of Methods

The table below contrasts key methodologies in terms of stereocontrol, scalability, and complexity.

| Method | Stereocontrol | Scalability | Key Reagents/Conditions | Yield Range |

|---|---|---|---|---|

| Biocatalytic | Excellent | Moderate | Enzymes, K₂CO₃, DMF | >90% |

| Transfer Hydrogenation | None | High | B(OH)₃, Hantzsch ester, DCE | >95% |

| Cyclocondensation | Moderate | Low | K₂CO₃, DME, dimethylsulfoxonium methylide | 70–90% |

| Pd/Cu Catalysis | Moderate | Moderate | Pd(OAc)₂, Ag₂CO₃, CuI, toluene | 60–75% |

Critical Challenges and Solutions

Regioselectivity :

Stereochemical Purity :

Scalability :

- Issue : Costly catalysts (e.g., Pd).

- Solution : Transfer hydrogenation with B(OH)₃.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methyl-1,2,3,4-tetrahydroquinoline-2-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: This can convert the compound into its corresponding amine or alcohol.

Substitution: This can replace one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Common reagents include halogens (Cl₂, Br₂) and alkyl halides (R-X).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while reduction could produce tetrahydroquinoline derivatives .

Scientific Research Applications

Medicinal Chemistry

Methyl 3-methyl-1,2,3,4-tetrahydroquinoline-2-carboxylate exhibits significant biological activities that make it a candidate for drug development. Research has indicated its potential as:

- Antimicrobial Agent : Studies have shown that derivatives of tetrahydroquinoline can exhibit antibacterial and antifungal properties. For example, compounds related to this structure have demonstrated activity against various pathogens including Mycobacterium smegmatis and Candida albicans .

- Anticancer Properties : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Its interaction with specific molecular targets is under ongoing study to elucidate these mechanisms further .

Organic Synthesis

In organic chemistry, this compound serves as an important intermediate for synthesizing more complex organic molecules. Its ability to undergo various chemical transformations such as oxidation and substitution reactions makes it valuable in synthetic routes .

Table 1: Summary of Chemical Reactions Involving this compound

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Conversion to quinoline derivatives | KMnO4, CrO3 |

| Reduction | Formation of more saturated derivatives | LiAlH4, NaBH4 |

| Substitution | Nucleophilic substitution at nitrogen | Alkyl halides |

Material Science

The compound's unique structural features allow it to be utilized in the development of new materials. It can act as a building block for creating polymers or nanomaterials with specific properties tailored for applications in electronics or drug delivery systems .

Case Study 1: Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of this compound derivatives against various bacterial strains. The results indicated that certain modifications to the molecular structure significantly enhanced antibacterial activity compared to the parent compound.

Table 2: Antimicrobial Activity Results

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (µg/ml) |

|---|---|---|

| Methyl 3-methyl... | Mycobacterium smegmatis | 6.25 |

| Methyl 3-methyl... | Pseudomonas aeruginosa | 12.5 |

Case Study 2: Anticancer Potential

In vitro studies have assessed the anticancer effects of this compound on human cancer cell lines. The compound showed promising results in inhibiting cell growth and inducing apoptosis.

Table 3: Anticancer Activity Assessment

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 15 |

| MCF7 (Breast Cancer) | 10 |

Mechanism of Action

The exact mechanism of action of Methyl 3-methyl-1,2,3,4-tetrahydroquinoline-2-carboxylate is not well-documented. like other tetrahydroquinoline derivatives, it is likely to interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate biological pathways and exert therapeutic effects .

Comparison with Similar Compounds

Structural Comparison

Key structural distinctions among tetrahydroquinoline derivatives arise from substituent positions, functional groups, and fused ring systems:

*Calculated based on molecular formula.

Key Observations :

- Fused-ring derivatives (e.g., pyrroloquinoline in ) exhibit increased structural rigidity and unique crystallographic packing due to C–H⋯π interactions .

Physical and Chemical Properties

- Boiling Point: Methyl 1,2,3,4-tetrahydro-2-quinolinecarboxylate (CAS 63430-79-5) has a boiling point of 315°C , higher than 6-methyltetrahydroquinoline (simpler structure, lower MW).

- Polarity: Ester-containing derivatives (target compound, ) are more polar than non-ester analogs (e.g., 6-methyltetrahydroquinoline), influencing solubility in organic vs. aqueous media.

- Crystallography: The pyrrolo-fused compound () forms centrosymmetric dimers via C–H⋯π interactions, whereas non-fused esters may adopt less rigid packing arrangements .

Biological Activity

Methyl 3-methyl-1,2,3,4-tetrahydroquinoline-2-carboxylate, a derivative of tetrahydroquinoline, has gained attention in recent years for its diverse biological activities. This compound exhibits potential therapeutic effects due to its interactions with various biological targets, making it a subject of interest in medicinal chemistry.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Antimicrobial Activity : The compound has shown promise in inhibiting the growth of various microbial strains. Its mechanism likely involves disrupting microbial cell function and inhibiting key metabolic pathways essential for survival.

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit enzymes involved in cancer progression. By modulating the activity of these enzymes, it could potentially slow down or halt tumor growth.

- Antioxidant Effects : this compound has been noted for its antioxidant properties, which may help mitigate oxidative stress in biological systems. This action is crucial for protecting cells from damage caused by free radicals.

Structure-Activity Relationship (SAR)

The structure of this compound plays a significant role in its biological activity. The unique substitution pattern on the quinoline ring enhances its ability to interact with specific molecular targets. Comparative studies have identified similar compounds and their respective activities:

| Compound Name | Structure Type | Notable Properties |

|---|---|---|

| Methyl 1,2,3,4-tetrahydroquinoline-2-carboxylate | Tetrahydroquinoline | Antioxidant and neuroprotective |

| 1-Methyl-1H-indole-2-carboxylic acid | Indole | Antimicrobial properties |

| Tetrahydroisoquinoline | Isoquinoline | Potential analgesic effects |

| Quinolone | Quinoline | Broad-spectrum antibacterial activity |

This table highlights how structural variations influence the biological properties of related compounds .

Case Studies and Experimental Findings

Several studies have explored the biological activity of this compound:

- Antimicrobial Efficacy : In vitro tests demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, showcasing its potential as an antimicrobial agent. The inhibition was attributed to its ability to interfere with bacterial cell wall synthesis and metabolic processes .

- Cancer Research : A study focusing on enzyme inhibition revealed that this compound could inhibit specific kinases involved in cancer cell signaling pathways. This suggests a possible role in cancer treatment by targeting these critical enzymes .

- Oxidative Stress Mitigation : Experimental models indicated that this compound could reduce oxidative stress markers in cellular systems. Its antioxidant capacity was assessed through various assays that measured reactive oxygen species (ROS) levels before and after treatment with the compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.